molecular formula C24H23N3O2S2 B11326173 N-(4,5-dimethyl-3-{[4-(methylsulfanyl)phenyl](pyridin-2-ylamino)methyl}thiophen-2-yl)furan-2-carboxamide

N-(4,5-dimethyl-3-{[4-(methylsulfanyl)phenyl](pyridin-2-ylamino)methyl}thiophen-2-yl)furan-2-carboxamide

Katalognummer: B11326173
Molekulargewicht: 449.6 g/mol
InChI-Schlüssel: BDZCKMQGXQONBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,5-dimethyl-3-{4-(methylsulfanyl)phenylmethyl}thiophen-2-yl)furan-2-carboxamide is a complex organic compound that features a unique structure combining thiophene, furan, and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-3-{4-(methylsulfanyl)phenylmethyl}thiophen-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,5-dimethyl-3-{4-(methylsulfanyl)phenylmethyl}thiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which N-(4,5-dimethyl-3-{4-(methylsulfanyl)phenylmethyl}thiophen-2-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4,5-dimethyl-3-{4-(methylsulfanyl)phenylmethyl}thiophen-2-yl)furan-2-carboxamide is unique due to its combination of thiophene, furan, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C24H23N3O2S2

Molekulargewicht

449.6 g/mol

IUPAC-Name

N-[4,5-dimethyl-3-[(4-methylsulfanylphenyl)-(pyridin-2-ylamino)methyl]thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C24H23N3O2S2/c1-15-16(2)31-24(27-23(28)19-7-6-14-29-19)21(15)22(26-20-8-4-5-13-25-20)17-9-11-18(30-3)12-10-17/h4-14,22H,1-3H3,(H,25,26)(H,27,28)

InChI-Schlüssel

BDZCKMQGXQONBZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)SC)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.